molecular formula C16H15BrN2S B7458524 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide

5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide

Cat. No. B7458524
M. Wt: 347.3 g/mol
InChI Key: FAFCZLYDVNWCGO-UHFFFAOYSA-N
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Description

5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide, also known as MDPH, is a synthetic compound that belongs to the thiazole class of chemicals. It has gained significant attention in recent years due to its potential applications in scientific research. MDPH is a highly potent and selective inhibitor of the dopamine transporter (DAT), making it a valuable tool for studying the role of dopamine in various physiological and pathological processes.

Mechanism of Action

5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide exerts its effects by selectively inhibiting the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By blocking DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism of action is similar to that of other drugs that target the dopamine system, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This, in turn, can lead to increased motivation, reward-seeking behavior, and motor activity. This compound has also been shown to affect other neurotransmitter systems, such as the serotonin and norepinephrine systems, although its effects on these systems are less well understood.

Advantages and Limitations for Lab Experiments

5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of DAT, making it a valuable tool for studying the role of dopamine in various physiological and pathological processes. This compound is also relatively easy to synthesize, although it does require expertise in organic chemistry. However, this compound has some limitations. It is a synthetic compound, and its effects may not fully replicate those of endogenous dopamine. Additionally, this compound may have off-target effects that could confound experimental results.

Future Directions

There are several future directions for research on 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide. One area of interest is the role of this compound in drug addiction and other neuropsychiatric disorders. This compound has been shown to be a valuable tool for studying the mechanisms underlying these disorders, and further research could lead to the development of new treatments. Another area of interest is the development of new compounds based on this compound that could have improved pharmacological properties. Finally, research could focus on the development of new techniques for studying the effects of this compound on the brain, such as neuroimaging and electrophysiology.

Synthesis Methods

5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide can be synthesized through a multi-step process involving the reaction of various reagents such as 5-methyl-2-aminobenzophenone, thioacetamide, and hydrobromic acid. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide has been extensively used in scientific research to study the role of dopamine in various physiological and pathological processes. It has been shown to be a valuable tool for investigating the mechanisms underlying drug addiction, depression, and other neuropsychiatric disorders. This compound has also been used to study the effects of dopamine on motor function, cognition, and reward processing.

properties

IUPAC Name

5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S.BrH/c1-12-15(13-8-4-2-5-9-13)18-16(19-12)17-14-10-6-3-7-11-14;/h2-11H,1H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFCZLYDVNWCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC=CC=C2)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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